5-Fluoroisoquinoline-3-carboxylic acid molecular weight and exact mass calculation
5-Fluoroisoquinoline-3-carboxylic acid molecular weight and exact mass calculation
An In-Depth Technical Guide: 5-Fluoroisoquinoline-3-carboxylic acid: A Comprehensive Guide to Molecular Weight and Exact Mass Determination
Introduction
In the landscape of modern chemical research and pharmaceutical development, the precise characterization of molecular entities is a foundational requirement. 5-Fluoroisoquinoline-3-carboxylic acid, a heterocyclic compound, represents a class of structures pivotal in medicinal chemistry and materials science. The accurate determination of its mass is not merely an academic exercise; it is a critical parameter that underpins stoichiometry, confirms synthetic outcomes, and enables unambiguous identification.
This technical guide provides a detailed exposition on the calculation and practical significance of two distinct yet related mass parameters for 5-Fluoroisoquinoline-3-carboxylic acid: its Molecular Weight and its Exact Mass . We will delve into the theoretical basis for each calculation, present a step-by-step methodology, and contextualize their application within the framework of high-resolution mass spectrometry (HRMS), a cornerstone analytical technique in modern research.
Foundational Concepts: Molecular Weight vs. Exact Mass
Understanding the distinction between molecular weight and exact mass is crucial for the accurate interpretation of analytical data.
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Molecular Weight (or Average Molecular Mass): This value represents the weighted average mass of a molecule based on the natural abundance of its constituent elements' isotopes.[1][2] It is calculated using the standard atomic weights of the elements as found on the periodic table, which themselves are averages.[3][4][5] This figure is indispensable for gravimetric analysis and preparing solutions of a specific molarity, where bulk material is used.
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Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the single most abundant stable isotope for each constituent element.[6] Unlike molecular weight, it is not an average but a precise value for a single, specific isotopic combination. The exact mass is the value of paramount importance in mass spectrometry, where instruments can resolve and detect individual ions based on their mass-to-charge ratio (m/z). Its accurate determination allows for the confirmation of a molecule's elemental formula.[6]
Molecular Structure and Elemental Composition
To perform any mass calculation, the elemental formula must first be established. 5-Fluoroisoquinoline-3-carboxylic acid is composed of carbon, hydrogen, fluorine, nitrogen, and oxygen.
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Molecular Formula: C₁₀H₆FNO₂[7]
This formula dictates that each molecule contains:
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10 Carbon atoms
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6 Hydrogen atoms
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1 Fluorine atom
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1 Nitrogen atom
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2 Oxygen atoms
Caption: Experimental workflow for HRMS-based exact mass confirmation.
Protocol: Determination of Exact Mass via ESI-HRMS
This protocol describes a self-validating system for confirming the elemental composition of 5-Fluoroisoquinoline-3-carboxylic acid. The validation is achieved by comparing the experimentally measured mass to the theoretical exact mass and calculating the mass accuracy.
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Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ series or a Sciex Q-TOF system) equipped with an Electrospray Ionization (ESI) source is required. ESI is chosen due to its soft ionization nature, which is ideal for polar molecules like carboxylic acids, minimizing fragmentation and preserving the molecular ion.
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Reagents and Materials:
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5-Fluoroisoquinoline-3-carboxylic acid sample.
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LC-MS grade Methanol.
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LC-MS grade Water.
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LC-MS grade Formic Acid (for positive ion mode) or Ammonium Hydroxide (for negative ion mode).
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Appropriate HRMS calibrant solution for the instrument's mass range.
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Sample Preparation:
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Prepare a stock solution of the analyte at ~1 mg/mL in methanol.
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Create a dilute working solution for infusion by diluting the stock solution to a final concentration of ~1-5 µg/mL in 50:50 Methanol:Water.
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For positive ion mode ([M+H]⁺), add 0.1% formic acid to the final solution. The acid promotes protonation.
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For negative ion mode ([M-H]⁻), add 0.1% ammonium hydroxide. The base facilitates deprotonation of the carboxylic acid group.
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-
Instrument Calibration:
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Calibrate the mass spectrometer immediately prior to the analysis according to the manufacturer's protocol. This step is critical for ensuring high mass accuracy and is a key part of the self-validation process.
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-
Data Acquisition:
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Set the ESI source parameters appropriately (e.g., spray voltage, capillary temperature).
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Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).
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Acquire data in full scan mode over a relevant mass range (e.g., m/z 100-500).
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Crucially, set the mass analyzer to a high resolution setting (e.g., >60,000 FWHM). This resolving power is necessary to achieve the required mass accuracy.
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Data Analysis and Validation:
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Identify the peak corresponding to the ion of interest.
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Positive Mode ([M+H]⁺): Theoretical m/z = 191.038257 (Exact Mass of Neutral) + 1.007276 (Mass of H⁺) = 192.045533
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Negative Mode ([M-H]⁻): Theoretical m/z = 191.038257 (Exact Mass of Neutral) - 0.000549 (Mass of e⁻) = 191.037708
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Record the experimentally measured m/z from the high-resolution spectrum.
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Calculate the mass error in parts per million (ppm) using the formula: ppm Error = [(|Experimental Mass - Theoretical Mass|) / Theoretical Mass] × 10⁶
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Trustworthiness Check: A mass error of < 5 ppm is considered strong evidence for the confirmation of the assigned elemental formula, C₁₀H₆FNO₂. This low error validates the experimental result.
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Conclusion
The molecular weight (191.161 u) and exact mass (191.038257 u) of 5-Fluoroisoquinoline-3-carboxylic acid are distinct and vital parameters, each with a specific and critical application in scientific research. While molecular weight governs bulk properties and stoichiometry, the exact mass is the key to unlocking a molecule's elemental identity through the power of high-resolution mass spectrometry. The protocols and concepts detailed in this guide provide the necessary framework for researchers to calculate these values with confidence and to design and interpret experiments that validate molecular structure with the highest degree of scientific rigor.
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